(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
Description
(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is a synthetic small molecule designed as a selective cyclooxygenase-2 (COX-2) inhibitor to address the gastrointestinal (GI) toxicity associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . Its structure features a benzyl group at the N1 position, a methanesulfonyl moiety at C2, and a hydroxymethyl substituent at C5 of the imidazole core. The compound was synthesized via a multi-step route starting from phenylmethanamine, involving nucleophilic substitution, dehydrative cyclization, S-methylation, and oxidation . Structural confirmation was achieved using IR, NMR, and mass spectrometry, with computational docking studies indicating preferential binding to COX-2 over COX-1 .
Properties
IUPAC Name |
(3-benzyl-2-methylsulfonylimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-18(16,17)12-13-7-11(9-15)14(12)8-10-5-3-2-4-6-10/h2-7,15H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFWCAHNEMQRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal and ammonia or other nitrogen-containing compounds.
Introduction of the benzyl group: This step involves the alkylation of the imidazole ring with benzyl halides under basic conditions.
Sulfonylation: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, alkyl halides, and aryl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Methyl derivatives or de-sulfonylated products.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C12H14N2OS
- Molecular Weight : 234.32 g/mol
- CAS Number : 338414-90-7
The structure features a benzyl group attached to a methanesulfonyl-substituted imidazole, which contributes to its unique properties and biological activities.
Inhibition of Cyclooxygenase Enzymes
One of the prominent applications of (1-benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is its role as an inhibitor of cyclooxygenase enzymes, particularly COX-2. A study indicated that derivatives of this compound exhibit selective inhibitory activity against COX-2, with one particular derivative showing an IC50 value of 0.71 µM, comparable to Celecoxib, a well-known COX-2 inhibitor . This suggests potential use in treating inflammatory conditions.
Anticancer Activity
Research has shown that imidazole derivatives, including this compound, possess anticancer properties. Studies have reported that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and exhibit antibacterial activity against various strains . The mechanism often involves the disruption of cellular processes critical for cancer cell survival.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against Gram-positive bacteria, indicating its potential application in developing new antibacterial agents. The structure allows for interaction with bacterial enzymes, leading to inhibition of growth and survival .
Case Studies
Mechanism of Action
The mechanism of action of (1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzyl and methanesulfonyl groups can enhance the compound’s binding affinity and specificity for certain targets. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazole Derivatives
Key Observations :
- Methanesulfonyl vs. Methyl/Thiol: The methanesulfonyl group in the target compound is critical for COX-2 selectivity, as sulfonamides are known to occupy the secondary pocket of COX-2, absent in COX-1 . In contrast, the methyl-substituted analog (CAS 39483-73-3) lacks this specificity and is primarily used as a synthetic intermediate .
- Aryl vs.
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical and Pharmacological Data
Key Findings :
- The methanesulfonyl group reduces lipophilicity (logP ~1.8) compared to the methyl analog (logP ~2.3), improving aqueous solubility and bioavailability .
- Thiol-containing analogs (e.g., ) exhibit higher molecular weights and hydrophobicity, limiting therapeutic utility without targeted activity.
Critical Analysis of Evidence
- In contrast, structurally similar compounds (e.g., ) lack pharmacological characterization.
Biological Activity
(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is a compound belonging to the imidazole family, which is characterized by its five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a benzyl group, a methanesulfonyl group, and a hydroxymethyl group, suggests diverse interactions with biological targets.
The molecular formula of this compound is CHNOS, with a molecular weight of 266.32 g/mol. The presence of the methanesulfonyl group is particularly noteworthy as it can influence the compound's reactivity and biological activity significantly .
Target Interactions
Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors. The specific mode of action for this compound may involve:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, altering metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity, potentially affecting signaling pathways.
Biochemical Pathways
The biochemical pathways influenced by this compound depend on its specific targets. For instance, imidazole derivatives have been implicated in:
- Antimicrobial Activity : They may disrupt bacterial cell wall synthesis or interfere with metabolic processes.
- Antifungal Properties : Similar mechanisms are observed in fungal cells where imidazoles inhibit ergosterol biosynthesis.
Antimicrobial and Antifungal Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial and antifungal activities. For example, studies have shown that similar compounds can inhibit the growth of various pathogens by disrupting critical cellular functions .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that imidazole derivatives effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting that this compound may possess similar properties.
- Cytotoxicity Against Cancer Cells : Preliminary investigations into the cytotoxic effects of related imidazole compounds have shown promising results against several cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC values in the low micromolar range against human glioblastoma cells .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds.
| Compound Name | Structure | Biological Activity | IC (µM) |
|---|---|---|---|
| (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol | Sulfanyl | Antimicrobial | 15 |
| (1-Benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl)methanol | Benzylsulfanyl | Antifungal | 20 |
| This compound | Methanesulfonyl | Anticancer | TBD |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for (1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted benzene-1,2-diamine derivatives. For example, reacting N1-(benzyl)-4-(methylsulfonyl)benzene-1,2-diamine with an aldehyde (e.g., pyrrol-2-carboxaldehyde) under reflux in a polar solvent (e.g., methanol or ethanol) with catalytic acetic acid. Purification is achieved via column chromatography using solvent mixtures like chloroform/ethyl acetate/hexane (2:3:3). Yields can vary (15–39%), depending on substituents and reaction optimization . For complex analogs, protecting groups (e.g., trityl for tetrazole moieties) may be employed to stabilize reactive intermediates .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., benzyl protons at δ 5.77–5.81 ppm, methanesulfonyl at δ 3.22–3.25 ppm) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% deviation) .
- Melting Point : Determine physical consistency (e.g., 162–193°C for related derivatives) .
- SMILES/InChI : Generate identifiers (e.g.,
CCCCc1nc(Cl)c(CO)[nH]1) for structural verification .
Advanced Research Questions
Q. How can low-yield reactions in the synthesis of this compound be optimized?
- Methodological Answer : Low yields (e.g., 15% in ) may stem from steric hindrance or side reactions. Strategies include:
- Catalyst Screening : Replace acetic acid with stronger acids (e.g., HCl) or use microwave-assisted synthesis to accelerate kinetics.
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Stoichiometry Adjustments : Increase aldehyde equivalents or employ slow addition to minimize byproducts .
Q. How to resolve contradictions between computational (DFT) and experimental structural data?
- Methodological Answer : Discrepancies in bond angles or electronic properties can arise from solvent effects or basis set limitations. Validate DFT models by:
- Implicit Solvent Models : Incorporate solvent parameters (e.g., PCM for methanol) during calculations.
- Hybrid Functionals : Use B3LYP-D3 to account for dispersion forces in nonpolar regions.
- X-ray Crystallography : Cross-reference with experimental crystal structures to refine computational parameters .
Q. What strategies are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Use antioxidant assays (e.g., DPPH radical scavenging) to quantify activity. For example, IC50 values can correlate with electron-donating substituents.
- Molecular Docking : Simulate binding interactions with target proteins (e.g., enzymes like cytochrome P450) using software like AutoDock Vina. Analyze docking poses (e.g., hydrogen bonding with active-site residues) to prioritize derivatives for in vivo studies .
Q. How to handle reactive functional groups (e.g., methanesulfonyl, benzyl) during synthesis?
- Methodological Answer :
- Protecting Groups : Use trityl groups to shield reactive tetrazole moieties during coupling reactions .
- Stepwise Functionalization : Introduce methanesulfonyl groups post-cyclization to avoid premature oxidation.
- Low-Temperature Reactions : Perform benzylation at 0–5°C to control exothermic side reactions .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Methodological Answer : Challenges include crystal twinning or weak diffraction. Mitigation strategies:
- SHELX Software : Refine high-resolution data using SHELXL for small molecules or SHELXD for phase solving.
- Cryocooling : Stabilize crystals at 100 K to reduce thermal motion artifacts.
- Data Filtering : Apply the I/σ(I) > 2.0 cutoff to exclude low-quality reflections .
Q. How to troubleshoot purification issues caused by structurally similar byproducts?
- Methodological Answer :
- Gradient Elution : Optimize solvent ratios (e.g., increasing ethyl acetate polarity) in column chromatography.
- Preparative HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients for high-resolution separation.
- Recrystallization : Test solvent pairs (e.g., ethanol/hexane) to isolate pure crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
